molecular formula C12H12BrNO2 B13899776 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one

6-Bromo-7-isopropoxyisoquinolin-1(2H)-one

Cat. No.: B13899776
M. Wt: 282.13 g/mol
InChI Key: JPIAWMRTTKVUPL-UHFFFAOYSA-N
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Description

6-Bromo-7-isopropoxyisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the isoquinoline ring.

    Isopropoxylation: Introduction of an isopropoxy group at the 7th position.

    Cyclization: Formation of the isoquinolin-1(2H)-one core structure.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-isopropoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of oxidized isoquinoline derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoquinoline: Lacks the isopropoxy group.

    7-Isopropoxyisoquinoline: Lacks the bromine atom.

    Isoquinolin-1(2H)-one: Lacks both bromine and isopropoxy groups.

Uniqueness

6-Bromo-7-isopropoxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and isopropoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

6-bromo-7-propan-2-yloxy-2H-isoquinolin-1-one

InChI

InChI=1S/C12H12BrNO2/c1-7(2)16-11-6-9-8(5-10(11)13)3-4-14-12(9)15/h3-7H,1-2H3,(H,14,15)

InChI Key

JPIAWMRTTKVUPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=CNC(=O)C2=C1)Br

Origin of Product

United States

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